molecular formula C26H34N4O4 B2689117 N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 1331282-87-1

N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Cat. No.: B2689117
CAS No.: 1331282-87-1
M. Wt: 466.582
InChI Key: OURVBQHINZQSCS-UHFFFAOYSA-N
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Description

N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C26H34N4O4 and its molecular weight is 466.582. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Compulsive Food Consumption

Piccoli et al. (2012) investigated compounds targeting orexin receptors (OXRs), which modulate feeding, arousal, stress, and drug abuse, to understand compulsive food seeking and intake. While the specific compound was not mentioned, this study's focus on neural systems and their role in compulsive behaviors suggests potential research applications in understanding and treating disorders related to these systems (Piccoli et al., 2012).

NK1 Antagonists and Their Bioavailability

Ladduwahetty et al. (1996) described the synthesis and evaluation of N-heteroarylpiperidine ether-based human NK1 antagonists. This research highlights the importance of structural modifications for enhancing the potency and bioavailability of therapeutic agents, suggesting a similar application for the compound in drug development (Ladduwahetty et al., 1996).

Piperidine Analgesics and Methyl Substitution

Riley et al. (1973) explored the analgesic activity of certain ring-methylated 1-substituted 4-propananilidopiperidines. This study's focus on the effect of methyl substitution on analgesic potency could be relevant to understanding how structural variations in compounds like the one might affect their biological activity (Riley et al., 1973).

Acetylcholinesterase and Lipoxygenase Enzyme Inhibition

Khalid et al. (2014) synthesized derivatives involving piperidine moieties for evaluating against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The promising activity displayed by some compounds suggests potential applications in designing inhibitors for these enzymes, relevant for conditions like Alzheimer's disease (Khalid et al., 2014).

Piperidine Derivatives as Antimicrobial Agents

Another study focused on synthesizing piperidine derivatives for antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents. The specific activities and mechanisms of action were not detailed for the compound , but this suggests a broader application area in combating microbial resistance (Khalid et al., 2016).

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4/c1-18-14-21(19(2)34-18)17-29-12-9-20(10-13-29)16-27-25(32)26(33)28-22-6-5-7-23(15-22)30-11-4-3-8-24(30)31/h5-7,14-15,20H,3-4,8-13,16-17H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURVBQHINZQSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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